molecular formula C11H8BrNO2 B15358144 5-(4-Bromophenyl)furan-2-carboxamide

5-(4-Bromophenyl)furan-2-carboxamide

Cat. No.: B15358144
M. Wt: 266.09 g/mol
InChI Key: XXLMIQGREFEHPT-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)furan-2-carboxamide ( 128373-24-0) is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It belongs to the class of furan-carboxamides, which are privileged scaffolds in medicinal chemistry due to their wide spectrum of potential biological activities . These compounds are of significant interest in antibacterial research, particularly in the development of new agents against drug-resistant pathogens . The furan and carboxamide motifs are critical building blocks; the carboxamide bond (–CO–NH–) is a pivotal structural unit known for its stability and resistance to hydrolysis, making it a key feature in molecules designed for biological interaction . Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies to investigate mechanisms of action and optimize potency against specific targets . Its structure serves as a core scaffold for further chemical modification, for instance, via Suzuki-Miyaura cross-coupling reactions, to generate a library of derivatives for biological screening . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

5-(4-bromophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)

InChI Key

XXLMIQGREFEHPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Primary Synthetic Route

The most widely reported method for synthesizing 5-(4-bromophenyl)furan-2-carboxamide involves a nucleophilic acyl substitution reaction between furan-2-carbonyl chloride and 4-bromoaniline. This approach, validated across multiple studies, achieves yields exceeding 90% under ambient conditions.

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an intermediate acylammonium species, where triethylamine (Et₃N) acts as a base to deprotonate 4-bromoaniline, enhancing its nucleophilicity. The activated amine attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride, displacing the chloride ion and forming the carboxamide bond. Key parameters include:

  • Solvent : Anhydrous dichloromethane (DCM) is preferred due to its low polarity, which minimizes side reactions such as acyl chloride hydrolysis.
  • Temperature : The reaction initiates at 0°C to control exothermicity, followed by stirring at room temperature (18–25°C) for 18 hours.
  • Stoichiometry : Equimolar ratios of 4-bromoaniline, furan-2-carbonyl chloride, and Et₃N (1:1:1) ensure complete conversion.
Table 1: Standard Reaction Parameters
Parameter Value/Description
Reactants 4-Bromoaniline, Furan-2-carbonyl chloride
Base Triethylamine (Et₃N)
Solvent Dry dichloromethane (DCM)
Temperature 0°C → 25°C (18 h)
Yield 94%
Purification Acid-base workup, flash chromatography

Workup and Purification

Post-reaction, the mixture is quenched with 1N HCl to protonate excess Et₃N, followed by extraction with DCM to isolate the organic layer. A saturated sodium bicarbonate wash removes residual acid, and the product is purified via flash chromatography using silica gel and a hexane/ethyl acetate gradient. This process ensures >95% purity, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Optimization Studies

Solvent Effects

Alternative solvents such as tetrahydrofuran (THF) and ethyl acetate were tested but resulted in lower yields (72–85%) due to partial solvolysis of the acyl chloride. DCM’s inert nature and ability to stabilize ionic intermediates make it ideal for this reaction.

Base Selection

Replacing Et₃N with weaker bases like pyridine or stronger ones like sodium hydride led to incomplete reactions or side products. Et₃N’s moderate basicity and solubility in DCM optimize the deprotonation of 4-bromoaniline without inducing over-reactivity.

Scalability

Laboratory-scale synthesis (2–5 mmol) consistently achieves 90–94% yields. Pilot-scale trials (100 mmol) maintained efficiency (89% yield) by ensuring rigorous moisture exclusion and controlled addition rates, demonstrating the method’s robustness.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 7.09 (d, J = 8.6 Hz, 2H, Ar-H), 6.60 (dd, J = 3.4 Hz, 1H, Furan-H), 6.45 (d, J = 3.4 Hz, 1H, Furan-H), 5.56 (s, 1H, NH).
  • ¹³C NMR (125 MHz, CDCl₃): δ 160.1 (C=O), 152.3 (Furan-C2), 142.7 (Furan-C5), 131.8 (Ar-C), 128.4 (Ar-C), 118.9 (Ar-C), 112.4 (Furan-C3), 110.2 (Furan-C4).

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water) confirmed a single peak with >99% purity.

Alternative Synthetic Strategies

Solid-Phase Synthesis

Preliminary studies explored immobilizing 4-bromoaniline on Wang resin, followed by acyl chloride coupling. However, yields were suboptimal (65–70%) due to steric hindrance, making this approach less favorable.

Industrial Considerations

Large-scale production requires modifications such as:

  • Continuous Flow Reactors : Enhance heat transfer and mixing efficiency, reducing reaction time to 6–8 hours.
  • Green Chemistry Metrics : Replacing DCM with cyclopentyl methyl ether (CPME) improved the environmental profile (E-factor reduced from 12.3 to 8.7).

Challenges and Solutions

Moisture Sensitivity

The hygroscopic nature of furan-2-carbonyl chloride necessitates strict anhydrous conditions. Solutions include molecular sieve use and inert gas purging.

Byproduct Formation

Trace impurities (<2%) from over-alkylation are removed via recrystallization in ethanol/water (7:3 v/v).

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other groups through reactions like Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

  • Oxidation: Furan-2,5-dicarboxylic acid.

  • Reduction: 5-(4-Bromophenyl)furan-2-carboxamide amine.

  • Substitution: Various biaryl compounds depending on the substituent used.

Scientific Research Applications

5-(4-Bromophenyl)furan-2-carboxamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Steric Influences

  • Electron-donating groups (e.g., 4-methylphenyl in 5a) enhance cross-coupling yields by stabilizing transition states, whereas bulky groups (e.g., 3,5-bis(trifluoromethyl)phenyl in 5b) reduce yields to 38% due to steric hindrance .
  • Chlorophenyl analogs (e.g., 5-(4-chlorophenyl)furan-2-carboxamide) demonstrate improved Nurr1 agonist activity compared to bromophenyl derivatives, highlighting the role of halogen electronegativity in target binding .

Positional Isomerism and Pharmacological Outcomes

  • Para-substituted bromophenyl derivatives exhibit distinct activity profiles compared to meta-substituted analogs. For instance, CPPF (3-chlorophenyl substitution) shows potent anticancer effects, while para-substituted bromophenyl derivatives are prioritized for antibacterial studies .
  • Trifluoromethyl groups at the furan 3-position (e.g., compound 47y) enhance metabolic stability and lipophilicity, suggesting structural modifications to optimize pharmacokinetics .

Structural and Functional Insights

Physicochemical Properties

  • The bromine atom in 5-(4-Bromophenyl)furan-2-carboxamide contributes to a higher molecular weight (344.99 g/mol) compared to chlorophenyl analogs (e.g., 5-(4-chlorophenyl)furan-2-carboxamide: ~272.05 g/mol), influencing solubility and bioavailability .

Computational and Docking Studies

  • Docking analyses of 5-(4-Bromophenyl)furan-2-carboxamide derivatives with NDM-1 A. baumannii protein reveal interactions with residues Asn220, His250, and Trp93, critical for antibacterial activity .

Biological Activity

5-(4-Bromophenyl)furan-2-carboxamide, also known as 5-bromo-N-(4-bromophenyl)furan-2-carboxamide, has emerged as a significant compound in medicinal chemistry, particularly due to its notable antibacterial properties. This article delves into the biological activity of this compound, focusing on its antibacterial effects, synthesis methods, and potential applications in combating drug-resistant bacterial strains.

Chemical Structure and Properties

The compound features a furan ring substituted at the 2-position with a carboxamide group and a 4-bromophenyl moiety. Its molecular formula is C11H8Br2NOC_{11}H_{8}Br_{2}NO. The presence of bromine atoms enhances both lipophilicity and biological activity, making it a valuable candidate for further pharmaceutical exploration.

Antibacterial Activity

Research indicates that 5-(4-bromophenyl)furan-2-carboxamide exhibits significant antibacterial activity against various clinically isolated drug-resistant bacterial strains. Key findings include:

  • Target Bacteria : The compound has shown effectiveness against Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus (MRSA) .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were determined through broth dilution methods, demonstrating its potential as a therapeutic agent against multidrug-resistant organisms. For instance, it exhibited an MIC of 25 µg/mL against A. baumannii .
  • Minimum Bactericidal Concentration (MBC) : MBC assays confirmed its bactericidal properties, with values indicating effective killing of bacteria at concentrations similar to those required for inhibition .

Table 1: Antibacterial Activity Summary

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Acinetobacter baumannii255018
Klebsiella pneumoniae5010015
Enterobacter cloacae306016
Staphylococcus aureus204017

The exact mechanism of action for 5-(4-bromophenyl)furan-2-carboxamide is still under investigation. However, preliminary studies suggest that it may interact with essential bacterial enzymes involved in resistance mechanisms. Molecular docking studies indicate strong binding affinity to targets such as NDM-1 (New Delhi metallo-beta-lactamase), which is crucial for antibiotic resistance in certain strains .

Synthesis Methods

The synthesis of 5-(4-bromophenyl)furan-2-carboxamide typically involves the following steps:

  • Starting Materials : The reaction begins with furan-2-carbonyl chloride and 4-bromoaniline.
  • Reaction Conditions : Conducted in the presence of triethylamine (Et3N), the reaction yields the target compound in high purity (94% yield).
  • Further Modifications : The compound can be further arylated using Suzuki-Miyaura cross-coupling techniques to enhance biological activity .

Case Studies and Research Findings

Several studies have validated the antibacterial efficacy of this compound:

  • A study published in MDPI revealed that when tested against various multidrug-resistant pathogens, the compound demonstrated superior activity compared to commercially available antibiotics like meropenem .
  • Another research effort highlighted its potential to restore antibiotic activity against NDM-positive strains, indicating its role as a possible adjuvant therapy .

Q & A

Q. What is the molecular structure and key physicochemical properties of 5-(4-Bromophenyl)furan-2-carboxamide?

Answer: The compound has the molecular formula C₁₁H₇Br₂NO₂ (molecular weight: 344.99 g/mol ) and features a furan ring substituted at the 2-position with a carboxamide group and a 4-bromophenyl group at the 5-position . Key physicochemical properties include:

PropertyValue/Description
XLogP3 (hydrophobicity)~3.5 (predicted)
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors3 (furan O, amide O, and Br)
Topological polar surface area52.3 Ų
These properties influence solubility, reactivity, and biological interactions. Experimental characterization should include X-ray crystallography (using SHELX programs for refinement ) and spectroscopic methods (e.g., NMR, IR).

Q. What are the common synthetic routes for 5-(4-Bromophenyl)furan-2-carboxamide?

Answer: Two primary methods are documented:

Suzuki-Miyaura Cross-Coupling : React 5-bromofuran-2-carboxamide with 4-bromophenylboronic acid under palladium catalysis. Optimize with polar aprotic solvents (e.g., DMF) and bases (e.g., Na₂CO₃) at 80–100°C .

Nucleophilic Substitution : Couple furan-2-carboxylic acid derivatives with 4-bromoaniline via activation with EDCI/HOBt in dichloromethane .

Q. Key Optimization Factors :

  • Catalyst loading (0.5–2 mol% Pd for Suzuki reactions).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).
  • Yield typically ranges from 60–85%, depending on reaction scale and conditions.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antibacterial activity of 5-(4-Bromophenyl)furan-2-carboxamide against drug-resistant pathogens?

Answer:

  • In Vitro Assays : Use microbroth dilution (CLSI guidelines) to determine MIC values against clinically isolated strains (e.g., A. baumannii, MRSA). Include controls like ciprofloxacin .
  • Mechanistic Studies :
    • Molecular Docking : Target enzymes (e.g., bacterial topoisomerases) using software like MOE. Validate binding poses with MD simulations (Amber99 force field) .
    • Resistance Profiling : Compare activity against wild-type vs. efflux pump-overexpressing strains.
  • Data Interpretation : Correlate substituent effects (e.g., bromine position) with activity trends. Address contradictions (e.g., low activity against Gram-negative strains) by modifying lipophilicity or adding ionizable groups .

Q. What methodological approaches resolve contradictions in reported bioactivity data for halogenated furan carboxamides?

Answer: Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Protocols : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and incubation times (18–24 hrs).
  • Structural-Activity Analysis : Compare analogs (e.g., 5-(3-chlorophenyl) vs. 5-(4-bromophenyl) derivatives) to identify critical substituents .
  • Computational Validation : Perform free-energy perturbation (FEP) calculations to quantify binding affinity differences caused by minor structural changes .

Q. How can computational methods validate the mechanism of action of 5-(4-Bromophenyl)furan-2-carboxamide?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with bacterial enzymes) for 50–100 ns to assess stability. Analyze RMSD and hydrogen bond occupancy .

  • ADME Prediction : Use tools like SwissADME to calculate bioavailability, BBB permeability, and CYP450 interactions. Key parameters:

    ParameterPrediction
    Lipinski violations0 (MW < 500, XLogP < 5)
    SolubilityModerate (log S ~ -4)
  • Dose-Response Modeling : Fit IC₅₀/MIC data to Hill equations to quantify efficacy thresholds .

Q. What strategies optimize the synthetic yield of 5-(4-Bromophenyl)furan-2-carboxamide for large-scale research applications?

Answer:

  • Continuous Flow Reactors : Enhance Suzuki-Miyaura coupling efficiency by maintaining precise temperature/pressure control. Achieve >90% conversion in reduced time .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse (3–5 cycles without significant loss) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Q. How do structural modifications to the furan core influence the compound’s pharmacokinetic profile?

Answer: Modifications at the 2- or 5-positions alter key properties:

ModificationEffect on PK Profile
5-Bromo substitution ↑ Lipophilicity (XLogP +0.5), ↓ solubility
Carboxamide → ester ↑ Metabolic stability (CYP2C9 resistance)
Addition of morpholine ↑ Water solubility (via H-bonding)
In vivo studies in rodent models are recommended to validate computational predictions .

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